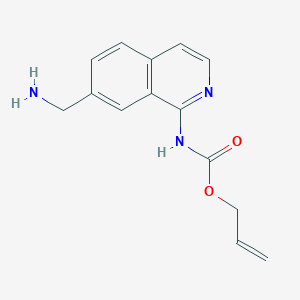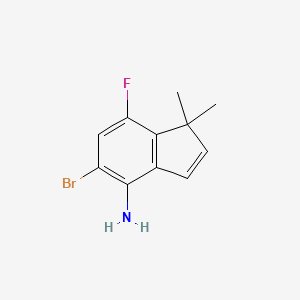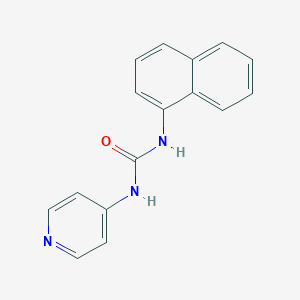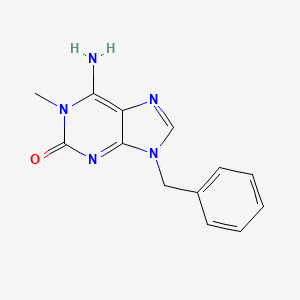
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity and potential biological activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Methylpiperazin-1-yl)indolizin-6-carbonsäure kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen. Zum Beispiel kann die Reaktion von 2-Pyridylacetat mit Benzophenonen in Gegenwart eines Iodkatalysators zur Bildung von Indolizin-Derivaten führen . Eine weitere Methode beinhaltet die Reaktion von substituierten 2-Chlorpyridiniumbromiden mit 2-Amino-1,1,3-Tricyanopropen in Gegenwart von Triethylamin, gefolgt von Cyclisierungs- und Eliminierungsschritten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Übergangsmetall-katalysierten Reaktionen und oxidativen Kupplungstechniken kann eingesetzt werden, um eine effiziente Synthese zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Methylpiperazin-1-yl)indolizin-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion reduzierte Derivate mit unterschiedlichen funktionellen Gruppen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpiperazin-1-yl)indolizin-6-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorstufe für die Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem potenziellen Kandidaten für die Untersuchung von biologischen Wechselwirkungen und Stoffwechselwegen.
Medizin: Sie kann aufgrund ihrer biologischen Aktivität potenzielle therapeutische Anwendungen haben.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Methylpiperazin-1-yl)indolizin-6-carbonsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Der Indolizinkern kann an verschiedene Rezeptoren und Enzyme binden und so biologische Prozesse beeinflussen. Das Vorhandensein der 4-Methylpiperazin-1-yl-Gruppe kann ihre Bindungsaffinität und Spezifität erhöhen .
Wirkmechanismus
The mechanism of action of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, influencing biological processes. The presence of the 4-methylpiperazin-1-yl group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indolizin-Derivate: Verbindungen mit ähnlichen Indolizinkernen, aber unterschiedlichen Substituenten.
Piperazin-Derivate: Verbindungen, die den Piperazinring mit verschiedenen funktionellen Gruppen enthalten.
Einzigartigkeit
3-(4-Methylpiperazin-1-yl)indolizin-6-carbonsäure ist einzigartig aufgrund der Kombination des Indolizinkernes und der 4-Methylpiperazin-1-yl-Gruppe. Dieses strukturelle Merkmal kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische und chemische Eigenschaften verleihen .
Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-15-6-8-16(9-7-15)13-5-4-12-3-2-11(14(18)19)10-17(12)13/h2-5,10H,6-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
SEPCSNWORFCPDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)



![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)


![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)

